Apratastat
Overview
Description
Apratastat is a thiomorpholine sulfonamide hydroxymate selective inhibitor of ADAM17 (a disintegrin and metalloproteinase) . It is orally active, potent, and selectively inhibits both disintegrin metalloenzyme 17 (ADAM17/ TACE) and matrix metalloprotease (MMP) .
Synthesis Analysis
The synthesis of Apratastat involves the formation of a compound with the molecular formula C17H22N2O6S2 . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of Apratastat is represented by the formula C17H22N2O6S2 . The InChI key for Apratastat is MAVDNGWEBZTACC-HNNXBMFYSA-N .
Scientific Research Applications
Application 1: Prevention of Severe COVID-19
- Specific Scientific Field : Medical Science, specifically Virology and Immunology .
- Summary of the Application : Apratastat has been used in research related to the prevention of severe COVID-19. The drug is an inhibitor of ADAM17, a metalloprotease that plays a role in the inflammatory response to SARS-CoV-2, the virus that causes COVID-19 .
- Methods of Application or Experimental Procedures : In a pre-clinical mouse model, researchers mimicked lung damage associated with COVID-19 by using intra-tracheal instillation of a combination of polyinosinic:polycytidylic acid (poly-I:C) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S). They then administered Apratastat to observe its effects .
- Results or Outcomes : Administration of Apratastat significantly improved lung histology and prevented leukocyte infiltration. This reduced leukocyte recruitment could be explained by reduced production of pro-inflammatory cytokines and lower levels of the endothelial adhesion molecules ICAM-1 and VCAM-1 .
Application 2: Treatment of Rheumatoid Arthritis
- Specific Scientific Field : Medical Science, specifically Rheumatology .
- Summary of the Application : Apratastat has been developed as a potential treatment for inflammation, especially rheumatoid arthritis . It is one in a series of dual TNFalpha-converting enzyme and matrix metalloprotease-13 inhibitors .
Application 3: Treatment of Inflammatory Diseases
- Specific Scientific Field : Medical Science, specifically Immunology .
- Summary of the Application : Apratastat has been developed as a potential treatment for various inflammatory diseases . It is a dual inhibitor of TNFalpha-converting enzyme and matrix metalloprotease-13, which are both involved in the inflammatory response .
Safety And Hazards
properties
IUPAC Name |
(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDNGWEBZTACC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870312 | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apratastat | |
CAS RN |
287405-51-0 | |
Record name | Apratastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apratastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRATASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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